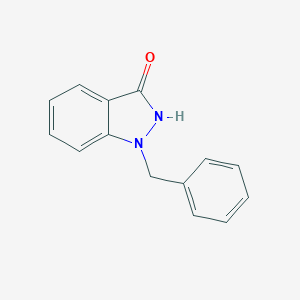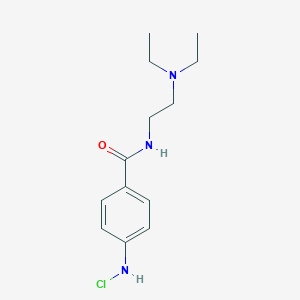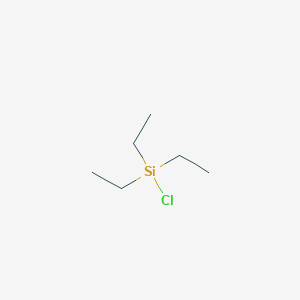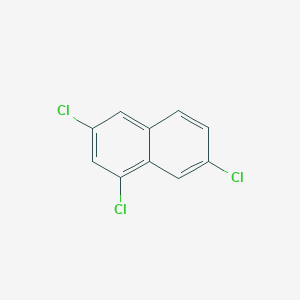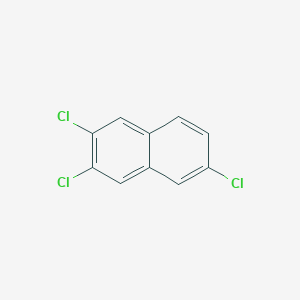
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole (ABMT) is a novel compound that has attracted significant attention in recent years due to its potential applications in scientific research. ABMT is a heterocyclic compound that contains a triazole ring, a sulfur atom, and an adamantyl group. This compound has been synthesized using various methods and has shown promising results in different scientific fields.
Wirkmechanismus
The mechanism of action of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has been shown to have various biochemical and physiological effects in different experimental models. In animal studies, 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has been shown to reduce oxidative stress and inflammation in the brain, improve cognitive function, and protect against neurodegeneration. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has also been shown to inhibit the growth of cancer cells and reduce the viral load in infected cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole is also relatively easy to synthesize using standard laboratory techniques. However, 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has some limitations, including its relatively high cost and the need for careful handling due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole, including the development of new synthetic methods for the compound, the investigation of its potential applications in different scientific fields, and the elucidation of its mechanism of action. Some possible directions for future research on 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole include:
- The development of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole-based metal-organic frameworks with enhanced stability and catalytic activity
- The investigation of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole as a potential drug candidate for the treatment of neurodegenerative diseases and cancer
- The study of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole as a potential ligand for the synthesis of chiral metal complexes
- The exploration of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole as a potential stabilizer for emulsions and suspensions
In conclusion, 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole is a novel compound that has shown promising results in different scientific fields. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has potential applications in medicinal chemistry, material science, and nanotechnology. The mechanism of action of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has several advantages for laboratory experiments, but it also has some limitations. There are several future directions for research on 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole, including the development of new synthetic methods and the investigation of its potential applications in different scientific fields.
Synthesemethoden
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole can be synthesized using different methods, including the reaction of 1-adamantanethiol with benzyl azide in the presence of copper (I) iodide, or by reacting 3-(1-adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole-1-oxide with hydrogen sulfide. The synthesis of 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole requires careful control of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has shown potential applications in different scientific fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has been studied for its anticancer, antiviral, and antibacterial properties. 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has been used as a precursor for the synthesis of metal nanoparticles and as a stabilizer for emulsions. In nanotechnology, 3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole has been used as a ligand for the synthesis of metal-organic frameworks and as a building block for the fabrication of nanowires and nanorods.
Eigenschaften
CAS-Nummer |
139158-26-2 |
|---|---|
Produktname |
3-(1-Adamantyl)-4-benzyl-5-mercapto-1,2,4-triazole |
Molekularformel |
C19H23N3S |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
3-(1-adamantyl)-4-benzyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H23N3S/c23-18-21-20-17(22(18)12-13-4-2-1-3-5-13)19-9-14-6-15(10-19)8-16(7-14)11-19/h1-5,14-16H,6-12H2,(H,21,23) |
InChI-Schlüssel |
RBJPSQKOKOVTKU-UHFFFAOYSA-N |
Isomerische SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(N4CC5=CC=CC=C5)S |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NNC(=S)N4CC5=CC=CC=C5 |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NNC(=S)N4CC5=CC=CC=C5 |
Andere CAS-Nummern |
139158-26-2 |
Synonyme |
5-(1-adamantyl)-4-benzyl-2H-1,2,4-triazole-3-thione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










